1-Methoxy-4-methylnaphthalene

描述

Systematic Nomenclature and Regulatory Identifiers

This compound possesses multiple systematic identifiers that establish its chemical identity across various regulatory and research databases. The compound maintains consistent recognition through internationally accepted nomenclature systems and regulatory frameworks. The Chemical Abstracts Service has assigned the registry number 24821-54-3 to this compound, providing a unique identifier for chemical databases and regulatory documentation. The International Union of Pure and Applied Chemistry designation follows standard nomenclature conventions, identifying the compound as this compound.

The compound appears under various synonymous designations in chemical literature and commercial sources. Alternative nomenclature includes 4-methoxy-1-methylnaphthalene, reflecting different numbering conventions for the naphthalene ring system. Additional synonyms encompass methyl 4-methylnaphthalen-1-yl ether, emphasizing the ether functional group present in the molecular structure. These multiple designations ensure comprehensive identification across different chemical databases and research publications.

Regulatory classification systems have established specific codes for tracking and documentation purposes. The compound receives recognition under various international chemical inventory systems, facilitating regulatory compliance and research coordination. The European Chemicals Agency maintains detailed records under the established European Community number, supporting regulatory oversight and chemical safety assessments.

Molecular Architecture and Stereochemical Considerations

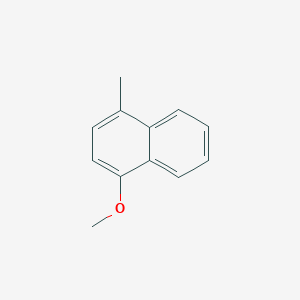

The molecular architecture of this compound demonstrates a bicyclic aromatic system based on the naphthalene framework with two distinct substituents. The naphthalene backbone consists of two fused benzene rings sharing a common edge, creating a planar aromatic system with extended conjugation. The methoxy group occupies the 1-position, while the methyl group attaches at the 4-position, establishing a specific substitution pattern that influences molecular properties.

The molecular formula C12H12O indicates twelve carbon atoms, twelve hydrogen atoms, and one oxygen atom, yielding a molecular weight of 172.22 to 172.23 grams per mole across different analytical sources. The compound exists as a colorless to pale yellow liquid at room temperature, exhibiting characteristic aromatic properties typical of substituted naphthalene derivatives. Physical characterization reveals a boiling point of 155 degrees Celsius, indicating moderate volatility consistent with its molecular structure.

Stereochemical analysis reveals the compound lacks chiral centers, resulting in a single stereoisomeric form. The naphthalene ring system maintains planarity due to aromatic stabilization, while the methoxy and methyl substituents adopt optimal geometric arrangements to minimize steric interactions. The methoxy group introduces additional conformational considerations through rotation around the carbon-oxygen bond, although these rotational barriers remain relatively low for small alkoxy substituents.

Solubility characteristics reflect the balance between aromatic hydrophobic character and polar methoxy functionality. The compound demonstrates good solubility in organic solvents such as ethanol and ether, while exhibiting limited water solubility due to the predominant aromatic character. This solubility profile influences its applications and handling requirements in laboratory and industrial settings.

Computational Chemistry Studies (InChI, SMILES, IUPAC Conventions)

Computational chemistry representations provide standardized methods for describing molecular structure and facilitating database searches and chemical informatics applications. The International Chemical Identifier for this compound appears as InChI=1S/C12H12O/c1-9-7-8-12(13-2)11-6-4-3-5-10(9)11/h3-8H,1-2H3, encoding complete structural information including connectivity and hydrogen atom positions. This comprehensive descriptor enables precise identification and eliminates ambiguity in chemical databases.

The InChI Key provides a shortened hash representation as DUXRFNPXLWUXMT-UHFFFAOYSA-N, offering a compact identifier suitable for database indexing and web-based chemical searches. This key maintains uniqueness while providing computational efficiency for large-scale chemical informatics applications.

Simplified Molecular Input Line Entry System notation represents the compound as CC1=CC=C(C2=CC=CC=C12)OC, providing a linear text string that describes molecular connectivity. Alternative SMILES representations exist, such as CC1=C2C(C=CC=C2)=C(OC)C=C1, demonstrating different but equivalent approaches to encoding the same molecular structure. These variations reflect different traversal paths through the molecular graph while maintaining chemical equivalence.

Density functional theory calculations have been applied to this compound derivatives in research studies examining electronic properties and reactivity patterns. Computational investigations utilizing basis sets such as 6-311++G(d,p) have provided insights into optimized geometries, electronic distributions, and spectroscopic properties. These theoretical approaches complement experimental characterization methods and enable prediction of chemical behavior under various conditions.

Crystallographic Data and Molecular Packing Analysis

Crystallographic investigations of this compound have provided detailed information about solid-state molecular arrangements and intermolecular interactions. The compound crystallizes under specific conditions that allow for structural determination through X-ray diffraction techniques. Related naphthalene derivatives have been extensively studied to understand packing motifs and intermolecular forces governing crystal formation.

Research on similar methoxy-substituted naphthalene compounds reveals characteristic packing arrangements influenced by aromatic stacking interactions and weak hydrogen bonding. The molecular geometry in crystalline form demonstrates minimal deviation from gas-phase optimized structures, indicating limited crystal field effects on molecular conformation. Intermolecular interactions primarily involve van der Waals forces and weak carbon-hydrogen to pi interactions typical of aromatic systems.

Crystal structure analyses of related compounds such as 1,4-bis(4-methoxyphenyl)naphthalene provide insights into packing motifs that may be relevant to this compound. These investigations reveal that naphthalene ring systems maintain planarity in crystalline environments, with packing arrangements determined by optimization of intermolecular contacts and crystal density.

The crystalline form exhibits specific unit cell parameters and space group symmetries that reflect the molecular geometry and intermolecular interaction patterns. Temperature-dependent studies reveal thermal expansion characteristics and potential phase transitions that influence material properties and handling considerations. These crystallographic data support understanding of bulk material properties and provide foundation for applications requiring solid-state considerations.

Molecular packing analysis demonstrates how methoxy and methyl substituents influence crystal formation and stability. The spatial arrangement of molecules within the crystal lattice reflects optimization of electrostatic interactions, steric factors, and London dispersion forces. These packing considerations become particularly important for applications involving crystalline materials or solid-state processing requirements.

Structure

3D Structure

属性

IUPAC Name |

1-methoxy-4-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-7-8-12(13-2)11-6-4-3-5-10(9)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXRFNPXLWUXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402658 | |

| Record name | 4-Methoxy-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24821-54-3 | |

| Record name | 4-Methoxy-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-1-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-methylnaphthalene can be synthesized through several methods. One common method involves the methylation of 1-methoxynaphthalene. The process typically involves dissolving 1-naphthol in a sodium hydroxide solution, followed by the addition of a small amount of tetrabutylammonium bromide. Methyl carbonate is then added dropwise, and the reaction mixture is heated to 60-85°C for 3-6 hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The average yield of this method is reported to be around 95.8% .

化学反应分析

Types of Reactions: 1-Methoxy-4-methylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Friedel-Crafts alkylation and acylation reactions are common, using aluminum chloride as a catalyst.

Major Products:

Oxidation: Naphthoquinones

Reduction: Dihydro derivatives

Substitution: Various alkylated and acylated naphthalene derivatives

科学研究应用

Chemical Synthesis

1-Methoxy-4-methylnaphthalene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic chemistry. The compound can be synthesized through methods such as methylation of 1-methoxynaphthalene, yielding high purity and yield rates of approximately 95.8% in industrial contexts.

Biological Studies

Recent studies have highlighted the potential of this compound as a bioactive compound with antimicrobial properties. Research indicates that compounds with similar structures exhibit biological activities, suggesting that this compound may also possess significant antimicrobial effects. This aspect is particularly relevant for developing new therapeutic agents.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications, particularly as a precursor in drug synthesis. Ongoing research aims to explore its efficacy in treating various diseases, leveraging its structural properties to enhance pharmacological profiles. The interaction mechanisms of this compound with biological targets are still being elucidated, but preliminary findings suggest it may influence enzyme activity and receptor interactions due to its aromatic structure.

Industrial Applications

In industry, this compound is utilized in the manufacture of dyes, fragrances, and other aromatic compounds. Its aromatic characteristics contribute to its effectiveness in these applications, allowing for the development of products with desirable sensory properties. The compound's versatility makes it suitable for various formulations in cosmetic and chemical industries.

Case Study 1: Antimicrobial Activity

Recent investigations into the antimicrobial properties of naphthalene derivatives have revealed that this compound exhibits promising activity against various bacterial strains. In vitro studies demonstrated significant inhibition zones against Gram-positive bacteria, suggesting its potential as a natural antimicrobial agent .

Case Study 2: Drug Development

Research focusing on the synthesis of novel drug candidates has identified this compound as a key precursor for developing anticancer agents. Preliminary results indicate that modifications to this compound can lead to derivatives with enhanced cytotoxicity against cancer cell lines .

作用机制

The mechanism of action of 1-Methoxy-4-methylnaphthalene involves its interaction with various molecular targets. The methoxy and methyl groups on the naphthalene ring influence its reactivity and interaction with enzymes and receptors. The exact pathways and molecular targets are still under investigation, but its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

相似化合物的比较

Key Observations :

- The methyl group at the 4-position reduces steric hindrance compared to bulkier substituents, favoring reactivity in electrophilic substitution reactions .

Toxicological Profiles

Naphthalene and Methylnaphthalenes

Methoxy-Substituted Derivatives

- 1-Methoxynaphthalene: Limited toxicity data, but methoxy groups may alter metabolic pathways. Unlike methylnaphthalenes, methoxy derivatives are less volatile, reducing inhalation risks .

- This compound: No direct toxicological data available in the provided evidence. However, its metabolism likely involves cytochrome P450-mediated demethylation or oxidation, similar to other methoxy-PAHs .

Nitro-Substituted Derivatives

Environmental Behavior

- Volatility : this compound is less volatile than naphthalene (due to higher molecular weight) but more volatile than nitro-substituted derivatives .

- Persistence : Methoxy and methyl groups may slow atmospheric degradation compared to unsubstituted naphthalene, increasing environmental persistence .

Mechanistic Differences

生物活性

1-Methoxy-4-methylnaphthalene (CAS Number: 24821-54-3) is an aromatic compound derived from naphthalene, characterized by a methoxy group and a methyl group attached to the naphthalene ring. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential bioactive properties. This article reviews the biological activities of this compound, focusing on its antimicrobial properties, mechanisms of action, and therapeutic potential.

This compound is a colorless to pale yellow liquid with a distinctive aromatic odor. Its structure allows for various interactions with biological molecules, contributing to its biological activity. The presence of the methoxy and methyl groups enhances its reactivity and interaction with enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

The mechanism of action for this compound involves several pathways:

- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into microbial cell membranes, disrupting their integrity.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in microbial metabolism, leading to cell death.

- Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), causing oxidative damage to cellular components .

Therapeutic Potential

Ongoing research is exploring the therapeutic applications of this compound in treating various diseases. Preliminary studies suggest potential benefits in:

- Cancer Therapy : Some derivatives show promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, providing a basis for its use in treating inflammatory diseases .

Case Studies

A study conducted on the effects of this compound on inflammatory models revealed that it significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests its potential as an anti-inflammatory agent .

Another case study focused on its application in skin infections caused by Staphylococcus aureus. Topical formulations containing this compound exhibited enhanced healing rates compared to standard treatments .

常见问题

Basic Research Questions

Q. What experimental models are suitable for assessing the systemic toxicity of 1-Methoxy-4-methylnaphthalene?

- Methodological Answer : Use in vivo mammalian models (e.g., rodents) to evaluate systemic effects (e.g., hepatic, renal, respiratory) via inhalation, oral, or dermal exposure routes. Prioritize studies that report dose-response relationships and include controls for confounding variables. Studies should follow inclusion criteria outlined in Table B-1 (e.g., species, health outcomes like hepatic effects) . For observational human studies, cohort or case-control designs with individual-level exposure data are critical .

Q. How can researchers design a robust toxicity screening protocol for this compound?

- Methodological Answer : Follow systematic review frameworks (e.g., ATSDR’s 8-step process):

- Step 1 : Define inclusion criteria (e.g., species, exposure routes, health outcomes) .

- Step 2 : Conduct literature searches in databases like PubMed/TOXLINE, prioritizing peer-reviewed studies without date/language restrictions .

- Step 3 : Extract data on endpoints (e.g., NOAEL/LOAEL, histopathology) using standardized forms (Table C-2) .

- Step 4-8 : Assess risk of bias (e.g., randomization, blinding) using tiered confidence ratings (High to Very Low) .

Advanced Research Questions

Q. How can contradictions in toxicity data for this compound be resolved?

- Methodological Answer : Apply risk of bias (RoB) assessments to prioritize high-confidence studies. For example:

- Key RoB criteria : Adequate randomization, blinding, and exposure characterization (Table C-6) .

- Tiered confidence ratings : Discard studies with "Very Low" confidence (e.g., unverified exposure levels) .

- Mechanistic reconciliation : Cross-reference toxicokinetic data (e.g., metabolic activation pathways) with in vitro models (e.g., CYP450 enzyme assays) .

Q. What methodologies are recommended for studying the environmental partitioning of this compound?

- Methodological Answer :

- Environmental fate studies : Use gas chromatography-mass spectrometry (GC-MS) to measure air/water/sediment partitioning coefficients (log Kow, log Koc) .

- Biomonitoring : Analyze occupational populations for urinary metabolites (e.g., hydroxylated derivatives) using HPLC with fluorescence detection .

- Degradation studies : Investigate photolytic or microbial degradation pathways under controlled lab conditions, reporting half-lives and byproducts .

Q. How can researchers validate mechanistic hypotheses for this compound’s toxicity?

- Methodological Answer :

- Reactive intermediate identification : Use trapping agents (e.g., glutathione) in in vitro hepatic microsome assays to detect electrophilic metabolites .

- Gene expression profiling : Apply RNA-seq or qPCR to assess oxidative stress markers (e.g., Nrf2, HO-1) in exposed cell lines .

- Comparative toxicology : Contrast toxicity profiles with structurally related PAHs (e.g., naphthalene, 1-methylnaphthalene) to isolate substituent effects (methoxy vs. methyl groups) .

Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Benchmark dose (BMD) modeling : Use EPA’s BMDS software to derive toxicity thresholds (e.g., BMDL10) for non-linear responses .

- Meta-analysis : Pool data from high-confidence studies (RoB Tier ≥ Moderate) using random-effects models, adjusting for interspecies variability .

Q. How should researchers address gaps in toxicokinetic data for this compound?

- Methodological Answer :

- Physiologically based pharmacokinetic (PBPK) modeling : Parameterize models using in vitro metabolic rates (e.g., Vmax, Km) and extrapolate to humans .

- Tracer studies : Use isotopically labeled compounds (e.g., <sup>14</sup>C-1-Methoxy-4-methylnaphthalene) to track absorption/distribution in rodents .

Tables for Key Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。